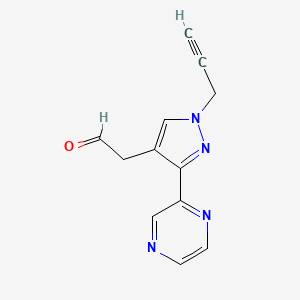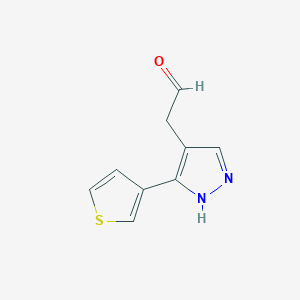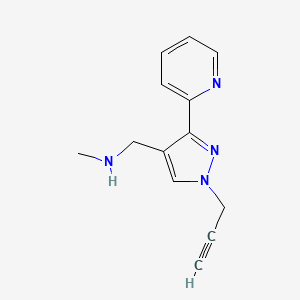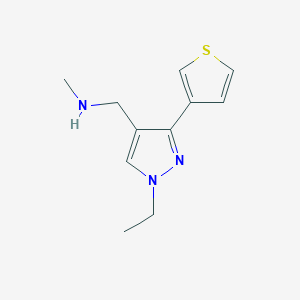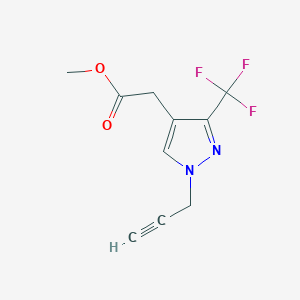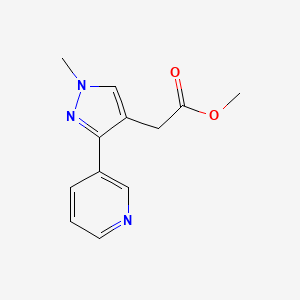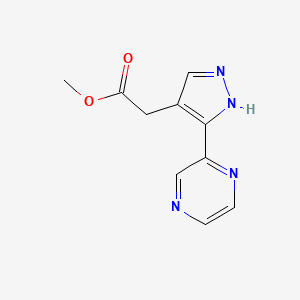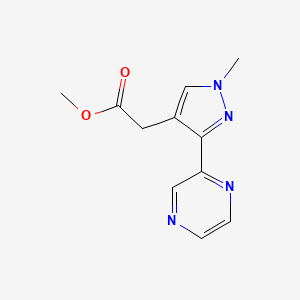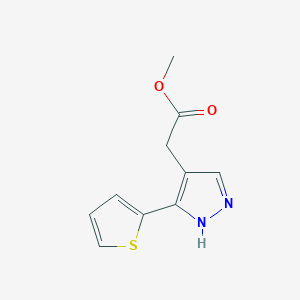
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (2-FE-PYPE) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrazole and has a fluoroethyl group attached to the pyrazol ring. 2-FE-PYPE has potential applications in drug synthesis, biochemistry, and medicinal chemistry. This compound has been studied for its ability to modulate various biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Aplicaciones Científicas De Investigación
Pharmacological Effects
A study focusing on a structurally similar compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol, demonstrated its anxiolytic-like activity without affecting mnemonic activity. This compound influenced behavioral parameters in animal models, suggesting a potential for anxiety treatment through the benzodiazepine and nicotinic pathways (Brito et al., 2017).
Diagnostic Imaging and Drug Development
In a separate domain, the study on 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid, another analog, demonstrated its safe use in diagnostic imaging for inflammatory diseases and multiple sclerosis due to its specific binding to the S1PR1 receptor. This supports the compound's potential in clinical populations (Brier et al., 2022).
Metabolism and Drug Safety
Another study highlighted the metabolism and disposition of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, providing insights into its absorption, metabolism, and excretion in humans. The findings indicate a comprehensive metabolic pathway and could inform the safety and efficacy profiles of related compounds (Shilling et al., 2010).
Environmental and Human Exposure
Lastly, a study on polyfluorinated compounds in indoor air environments discussed the presence and implications of fluorotelomer alcohols and other related compounds. Understanding the environmental presence and human exposure to such compounds is crucial for assessing potential health risks (Langer et al., 2010).
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,7-8,17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWODPRRPMJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






